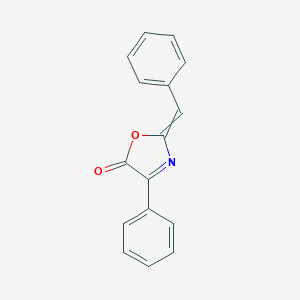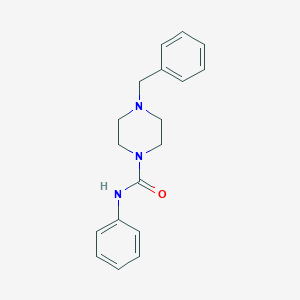
2-Benzylidene-4-phenyl-5(2h)-oxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidene-4-phenyl-5(2h)-oxazolone is a chemical compound that is commonly referred to as Chalcone. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties. Chalcone has a variety of applications in different fields, including medicine, agriculture, and chemistry.
Mecanismo De Acción
The mechanism of action of Chalcone is not fully understood. However, it is believed that Chalcone exerts its biological effects through different mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with DNA. Chalcone has been shown to inhibit different enzymes, including tyrosinase, cyclooxygenase, and lipoxygenase. Chalcone has also been shown to modulate different signaling pathways, including the NF-κB and MAPK pathways. Chalcone has been shown to interact with DNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Chalcone has been shown to have different biochemical and physiological effects. Chalcone has been shown to have antioxidant, anti-inflammatory, and anticancer properties. Chalcone has been shown to inhibit the production of reactive oxygen species and to scavenge free radicals, which may contribute to its antioxidant properties. Chalcone has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Chalcone has been shown to induce apoptosis and to inhibit cell proliferation, which may contribute to its anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chalcone has several advantages and limitations for lab experiments. One of the advantages of Chalcone is that it is readily available and relatively inexpensive. Chalcone is also stable under normal laboratory conditions, which makes it easy to handle. Chalcone has several limitations, including its low solubility in water, which may limit its use in aqueous solutions. Chalcone is also sensitive to light and air, which may affect its stability.
Direcciones Futuras
There are several future directions for the research on Chalcone. One future direction is to explore the potential applications of Chalcone in medicine. Chalcone has shown promising results in the treatment of different diseases, including cancer, diabetes, and neurodegenerative diseases. Another future direction is to explore the potential applications of Chalcone in agriculture. Chalcone has shown potential as a natural herbicide and insecticide. Another future direction is to explore the potential applications of Chalcone in material science. Chalcone has shown potential as a ligand in the synthesis of different metal complexes that have potential applications in catalysis and material science.
Conclusion:
In conclusion, Chalcone is a chemical compound that has a wide range of applications in different fields. The synthesis of Chalcone can be achieved through different methods, including the Claisen-Schmidt condensation reaction, the Perkin reaction, and the Knoevenagel reaction. Chalcone has been widely used in scientific research due to its unique properties. Chalcone has been shown to have different biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. Chalcone has several advantages and limitations for lab experiments. There are several future directions for the research on Chalcone, including exploring its potential applications in medicine, agriculture, and material science.
Métodos De Síntesis
The synthesis of Chalcone can be achieved through different methods, including the Claisen-Schmidt condensation reaction, the Perkin reaction, and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the condensation of an aldehyde and a ketone in the presence of a base catalyst to form Chalcone. The Perkin reaction involves the reaction of an acid anhydride with an aromatic aldehyde in the presence of an alkali to form Chalcone. The Knoevenagel reaction involves the reaction of an aldehyde with malonic acid in the presence of a base catalyst to form Chalcone.
Aplicaciones Científicas De Investigación
Chalcone has a wide range of applications in scientific research. It has been widely used as a starting material in the synthesis of different compounds due to its unique properties. Chalcone has been used in the synthesis of flavonoids, which have anti-inflammatory, antioxidant, and anticancer properties. Chalcone has also been used in the synthesis of different heterocyclic compounds that have antimicrobial, antifungal, and antiviral properties. Chalcone has been used as a ligand in the synthesis of different metal complexes that have potential applications in catalysis and material science.
Propiedades
Fórmula molecular |
C16H11NO2 |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
2-benzylidene-4-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H11NO2/c18-16-15(13-9-5-2-6-10-13)17-14(19-16)11-12-7-3-1-4-8-12/h1-11H |
Clave InChI |
LDVFFQFWQPYFSE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C2N=C(C(=O)O2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=C2N=C(C(=O)O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)






![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)



